1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone
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Overview
Description
1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a chlorophenyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Piperidine Ring Formation: The piperidine ring is usually formed through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the benzothiazole and piperidine rings with the chlorophenyl sulfanyl group under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring is known to interact with specific proteins, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2-chlorophenyl)sulfanyl]-1-ethanone: Similar structure but with a different position of the chlorine atom on the phenyl ring.
1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone: Similar structure with a bromine atom instead of chlorine.
Uniqueness
1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-chlorophenyl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS2/c21-15-5-7-16(8-6-15)25-13-19(24)23-11-9-14(10-12-23)20-22-17-3-1-2-4-18(17)26-20/h1-8,14H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBLNZCVSLZZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CSC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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